Lipophilicity Advantage vs. 5-Bromopyrimidine
The XLogP3-AA value for 5‑Bromo‑2‑(2,2,2‑trifluoroethoxy)pyrimidine is 2.3 [1], whereas 5‑bromopyrimidine exhibits a significantly lower computed logP of 0.66 . This difference of +1.64 log units indicates that the target compound is approximately 44‑fold more lipophilic, which can translate into improved passive membrane permeability and enhanced occupancy of hydrophobic protein pockets in medicinal chemistry contexts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-Bromopyrimidine: 0.66 |
| Quantified Difference | +1.64 log units (≈44‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A higher logP can enhance permeability through lipid bilayers, making this building block more suitable for designing central nervous system (CNS) penetrant or intracellular targeting compounds, where simple 5-bromopyrimidine would not provide adequate lipophilicity.
- [1] PubChem. (2025). XLogP3-AA computed property for CID 17959545. National Center for Biotechnology Information. View Source
